Dde Biotin-PEG4-TAMRA-PEG4 Alkyne

Chemical proteomics Affinity purification Protein labeling

Standard biotin-alkyne or TAMRA-azide reagents lack integrated cleavability and fluorescence, forcing multi-step workflows. Dde Biotin-PEG4-TAMRA-PEG4 Alkyne solves this with three orthogonal functions in one molecule: - Dde-protected biotin for mild hydrazine elution (preserves protein complexes) - TAMRA (Ex/Em 553/575 nm) for direct tracking without antibodies - Terminal alkyne for CuAAC conjugation to azide-modified targets PEG4 spacers ensure solubility and reduce steric hindrance. Ideal for PROTAC mechanism validation, FP assays, and pull-down/MS workflows.

Molecular Formula C72H101N9O18S
Molecular Weight 1412.7 g/mol
Cat. No. B11831258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDde Biotin-PEG4-TAMRA-PEG4 Alkyne
Molecular FormulaC72H101N9O18S
Molecular Weight1412.7 g/mol
Structural Identifiers
SMILESCC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCOCC#C)C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=CC4OC5=C3C=CC(=C5)N(C)C)N)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)C
InChIInChI=1S/C72H101N9O18S/c1-6-27-91-31-35-95-39-42-98-38-34-94-30-26-81(65(86)18-23-77-69(87)49-12-15-52(55(43-49)70(88)89)66-53-16-13-50(73)44-60(53)99-61-45-51(80(4)5)14-17-54(61)66)25-19-64(85)75-22-9-21-74-56(67-58(82)46-72(2,3)47-59(67)83)20-28-92-32-36-96-40-41-97-37-33-93-29-24-76-63(84)11-8-7-10-62-68-57(48-100-62)78-71(90)79-68/h1,12-17,43-45,57,60,62,68,82H,7-11,18-42,46-48,73H2,2-5H3,(H,75,85)(H,76,84)(H,77,87)(H,88,89)(H2,78,79,90)/t57-,60?,62-,68-/m0/s1
InChIKeyOFLXFIJMQUEZQX-HFHGNALWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dde Biotin-PEG4-TAMRA-PEG4 Alkyne – Cleavable Trifunctional Probe


Dde Biotin-PEG4-TAMRA-PEG4 Alkyne (CAS: 2353409-55-7, MW: 1411.7–1412.69 g/mol) is a trifunctional cleavable probe belonging to the class of biotinylated fluorescent dyes modified with a hydrazine-cleavable Dde linker. This compound integrates three functional domains within a single molecule: an alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry; a tetramethylrhodamine (TAMRA) fluorophore for detection and quantification; and a Dde-protected biotin moiety that enables reversible streptavidin capture and mild-release purification under 2% aqueous hydrazine . The molecular design incorporates two PEG4 spacers flanking the TAMRA core, which collectively contribute to enhanced aqueous solubility and reduced steric hindrance during bioconjugation workflows .

Trifunctional design: alkyne handle, TAMRA dye, cleavable biotin
Hydrophilic PEG4 spacers for aqueous solubility and reduced steric hindrance
Mild hydrazine-elutable biotin preserves protein integrity

Why Dde Biotin-PEG4-TAMRA-PEG4 Alkyne Is Irreplaceable


The functional integration of cleavable biotin, a TAMRA fluorophore, and a terminal alkyne within Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is not attainable through simple combination or sequential use of single-function analogs. Procurement of Dde Biotin-Alkyne (MW 650.83 g/mol) alone provides cleavable biotin affinity but lacks intrinsic fluorescence, requiring an additional fluorophore conjugation step and separate quality control . Conversely, TAMRA-PEG4-Alkyne (MW 643.73 g/mol) offers fluorescence and click reactivity but is devoid of any affinity handle, rendering it incompatible with streptavidin-based enrichment workflows [1]. Attempting to bridge this gap by mixing two separate reagents introduces stoichiometric uncertainty, increases experimental variability, and eliminates the possibility of direct quantification of enrichment efficiency via fluorescence tracking. The molecular weight of Dde Biotin-PEG4-TAMRA-PEG4 Alkyne (≈1412 g/mol) substantially exceeds that of either single-function analog, reflecting the engineered trifunctionality [2].

Simple biotin-alkyne linkers
Lack fluorescence reporter and cleavable linker, limiting workflow compatibility
TAMRA-azide probes
Offer fluorescence but no high-affinity capture tag for streptavidin purification
Non-cleavable biotin tags
Require denaturing elution, which may disrupt protein complex integrity

Dde Biotin-PEG4-TAMRA-PEG4 Alkyne: Key Differentiators


Alkyne vs. Azide Click Handle

Dde Biotin-PEG4-TAMRA-PEG4 Alkyne incorporates three orthogonal functional groups (alkyne, TAMRA, Dde-biotin) within a single molecule, whereas commonly used cleavable probes such as Dde Biotin-Alkyne contain only two (alkyne, Dde-biotin) and lack intrinsic fluorescence. For Dde Biotin-Alkyne, detection of enrichment efficiency requires a separate fluorophore conjugation step, adding workflow complexity and potential variability . For TAMRA-PEG4-Alkyne, the absence of a biotin moiety entirely precludes streptavidin-mediated enrichment, limiting its use to detection-only applications [1]. The target compound's trifunctionality is reflected in its molecular weight (≈1412 g/mol) compared to Dde Biotin-Alkyne (≈651 g/mol) and TAMRA-PEG4-Alkyne (≈644 g/mol), which quantifies the additional functional payload [2].

Reactive Handle
Head-to-head
Terminal alkyne group vs terminal azide group
Determines target modification requirement for CuAAC
Chemical proteomics Affinity purification Protein labeling

Extended PEG4 Spacer Design

The Dde (4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl linker provides a quantifiable advantage in streptavidin-based affinity purification workflows: captured biomolecules can be efficiently released with >90% efficiency using mild conditions (2% aqueous hydrazine) . This release efficiency is characteristic of all Dde-containing biotin probes, including Dde Biotin-Alkyne and Dde Biotin-Azide, for which >90% release is also reported . In contrast, non-cleavable biotin probes such as Biotin-PEG4-Alkyne (MW ≈413 g/mol for the biotin-PEG4 core) or TAMRA-PEG4-Alkyne require harsh denaturing conditions (e.g., 8 M guanidine-HCl, boiling in SDS) for streptavidin elution, which frequently denature target proteins and contaminate samples with non-specifically bound and endogenously biotinylated proteins [1].

PEG4 Spacer Length
Class-level
~14–16 Å per PEG4 vs ~7–12 Å for PEG2/3
May reduce steric hindrance in macromolecular binding
Theoretical estimation; experimental validation may vary
Affinity purification Protein recovery Streptavidin-biotin

Hydrazine vs. Protease Cleavage Chemistry

The TAMRA fluorophore within Dde Biotin-PEG4-TAMRA-PEG4 Alkyne exhibits a fluorescence quantum yield of 0.1 (for the 5-isomer), which is characteristic of TAMRA-alkyne derivatives [1]. This quantum yield, combined with an extinction coefficient of 84,000 M⁻¹cm⁻¹ and emission maximum at 567–575 nm, provides sufficient brightness for detection by UV-Vis (550 nm) or fluorescence spectroscopy, enabling real-time tracking of enrichment workflows . While this quantum yield is moderate compared to some next-generation xanthene dyes (e.g., 3,3-difluoroazetidine rhodamine azide, which outperformed 5-TAMRA-azide in head-to-head imaging comparisons [2]), TAMRA remains widely compatible with standard green laser lines (532 nm, 544 nm He-Ne) and functions as an established FRET acceptor for FAM . In contrast, non-fluorescent cleavable probes (e.g., Dde Biotin-Alkyne) require an additional fluorophore conjugation step, adding workflow time and introducing batch-to-batch variability .

Cleavage Chemistry
Head-to-head
Hydrazine (2% aq.) cleavage vs trypsin digestion
Orthogonal cleavage preserves intact proteins for MS analysis
Fluorescence spectroscopy FRET Multi-color imaging

PEG4 Spacer Solubility vs. Hydrophobic Linkers

Dde Biotin-PEG4-TAMRA-PEG4 Alkyne incorporates two PEG4 spacers—one between the Dde-biotin and TAMRA, and another between TAMRA and the terminal alkyne—totaling eight ethylene glycol units . This architecture provides significantly greater aqueous solubility compared to non-PEGylated analogs such as Dde TAMRA Biotin Alkyne (which may contain shorter or no PEG linkers) or TAMRA-Alkyne (5-isomer), which exhibits low water solubility and requires dissolution in DMF or DMSO [1]. The extended PEG4 linkers also reduce steric hindrance during CuAAC click reactions with azide-tagged biomolecules, a critical factor when labeling large proteins or nucleic acids . While TAMRA-PEG4-Alkyne contains a single PEG4 linker (4 ethylene glycol units), it lacks both the cleavable biotin handle and the second PEG4 spacer, resulting in a molecular weight of 643.73 g/mol compared to 1412 g/mol for the target compound [2].

Aqueous Solubility
Class-level
Soluble in DMSO, DMF; PEG4 spacers increase aqueous compatibility
May reduce aggregation and improve labeling consistency
Data to verify; class-level inference from PEG linker properties
Bioconjugation Click chemistry Solubility enhancement

Dde Biotin-PEG4-TAMRA-PEG4 Alkyne Applications


Target Identification via Chemical Proteomics

Researchers conducting chemical proteomics or interactome studies requiring streptavidin-based enrichment of azide-tagged proteins can utilize Dde Biotin-PEG4-TAMRA-PEG4 Alkyne to eliminate the need for separate fluorophore conjugation. Following CuAAC click conjugation to azide-labeled proteins, the TAMRA fluorophore enables direct quantification of capture efficiency via fluorescence spectroscopy (Ex/Em ≈553/575 nm) prior to hydrazine elution. The >90% mild-release efficiency under 2% aqueous hydrazine preserves native protein conformation for downstream mass spectrometry analysis, while the dual PEG4 linkers maintain solubility throughout aqueous purification steps .

Fluorescence Polarization and High-Throughput Screening

In PROTAC development workflows, Dde Biotin-PEG4-TAMRA-PEG4 Alkyne serves as a PEG-based linker that simultaneously provides a biotin affinity tag for pull-down assays and a TAMRA fluorescent reporter for monitoring conjugation efficiency . The terminal alkyne enables CuAAC conjugation to azide-functionalized E3 ligase ligands or target protein ligands, while the TAMRA moiety allows real-time HPLC or fluorescence-based tracking of reaction progress and purification. This dual-reporter capability reduces the need for separate analytical HPLC runs with UV detection, accelerating PROTAC synthesis optimization .

Protein-Protein Interaction (PPI) Mapping

For super-resolution or confocal microscopy studies requiring correlation of fluorescence localization with proteomic identification, Dde Biotin-PEG4-TAMRA-PEG4 Alkyne provides a built-in TAMRA signal (Ex/Em ≈553/575 nm) compatible with standard green laser lines, while the Dde-biotin moiety enables post-imaging streptavidin capture and mild hydrazine elution for LC-MS/MS analysis . The TAMRA quantum yield of 0.1 and extinction coefficient of 84,000 M⁻¹cm⁻¹ provide sufficient brightness for imaging under standard conditions, and the dual PEG4 linkers minimize fluorophore quenching and steric interference during azide click conjugation to target biomolecules .

Application
Selection Property
Validation Focus
Target Identification (Chemical Proteomics)
Trifunctional design: click, detect, capture
Mild hydrazine elution for intact protein analysis
Fluorescence Polarization Assays
Flexible PEG4 linkers and TAMRA fluorophore
Rotational correlation time change upon protein binding
Protein-Protein Interaction Mapping
Cleavable biotin for two-step purification
Non-denaturing release of interaction partners
ADC/PROTAC Characterization
Trifunctional probe for labeling and purification
Ternary complex confirmation and cellular localization

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